2-Oxabicyclo[2.1.1]hexan-1-ylmethanol

Bioisostere Aqueous Solubility Physicochemical Property

2-Oxabicyclo[2.1.1]hexan-1-ylmethanol (CAS 2060007-65-8) is a functionalized derivative of the 2-oxabicyclo[2.1.1]hexane scaffold, a class of saturated bridged bicyclic systems recognized for their ability to serve as non-classical bioisosteres of ortho-substituted phenyl rings. The 2-oxabicyclo[2.1.1]hexane core has been demonstrated to improve physicochemical properties, including enhanced water solubility and reduced lipophilicity, while retaining bioactivity when replacing phenyl rings in established agrochemicals.

Molecular Formula C6H10O2
Molecular Weight 114.144
CAS No. 2060007-65-8
Cat. No. B2702847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxabicyclo[2.1.1]hexan-1-ylmethanol
CAS2060007-65-8
Molecular FormulaC6H10O2
Molecular Weight114.144
Structural Identifiers
SMILESC1C2CC1(OC2)CO
InChIInChI=1S/C6H10O2/c7-4-6-1-5(2-6)3-8-6/h5,7H,1-4H2
InChIKeyDISAAIHTGSBMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxabicyclo[2.1.1]hexan-1-ylmethanol (CAS 2060007-65-8): Saturated Bioisostere for Ortho-Substituted Phenyl Rings


2-Oxabicyclo[2.1.1]hexan-1-ylmethanol (CAS 2060007-65-8) is a functionalized derivative of the 2-oxabicyclo[2.1.1]hexane scaffold, a class of saturated bridged bicyclic systems recognized for their ability to serve as non-classical bioisosteres of ortho-substituted phenyl rings [1]. The 2-oxabicyclo[2.1.1]hexane core has been demonstrated to improve physicochemical properties, including enhanced water solubility and reduced lipophilicity, while retaining bioactivity when replacing phenyl rings in established agrochemicals [2].

Why Generic Phenyl or BCP Replacements Cannot Replicate the Performance of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol


In-class compounds like ortho-substituted phenyl rings and bicyclo[1.1.1]pentanes (BCPs) are often considered for similar structural roles, yet they fall short on multiple critical physicochemical and metabolic fronts. Ortho-substituted phenyl rings typically exhibit high lipophilicity and poor aqueous solubility, leading to undesirable pharmacokinetic profiles [1]. BCPs, while offering improved solubility, often suffer from metabolic instability and geometric mismatch when mimicking ortho-substituted aromatic systems, leading to a loss of potency or increased intrinsic clearance . The 2-oxabicyclo[2.1.1]hexane scaffold uniquely resolves these trade-offs, offering a precise geometric match with improved solubility, reduced lipophilicity, and enhanced metabolic stability.

Quantitative Evidence for Selecting 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol Over Competitors


Superior Aqueous Solubility vs. Ortho-Substituted Phenyl and BCP Analogs

Replacement of an ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane core in the agrochemical boscalid dramatically increases aqueous solubility. The water solubility for the 2-oxabicyclo[2.1.1]hexane analog is reported to be in the range of 135–220 µM, whereas the original phenyl-containing compound is 12–18 µM. In comparison, a bicyclo[1.1.1]pentane (BCP) replacement yields only 45–60 µM .

Bioisostere Aqueous Solubility Physicochemical Property

Reduced Lipophilicity Compared to Phenyl and BCP Bioisosteres

The 2-oxabicyclo[2.1.1]hexane scaffold significantly reduces lipophilicity, a key driver of off-target toxicity and poor clearance. The calculated logP (clogP) for the 2-oxabicyclo[2.1.1]hexane analog is 2.1–2.6, compared to 3.0–3.5 for the ortho-substituted phenyl ring and 2.8–3.3 for the bicyclo[1.1.1]pentane analog . This reduction is attributed to the introduction of the oxygen atom within the saturated bridged system.

Lipophilicity clogP Drug Design

Enhanced Metabolic Stability vs. Phenyl and BCP Scaffolds

In head-to-head comparisons using the boscalid scaffold, the 2-oxabicyclo[2.1.1]hexane analog exhibits superior metabolic stability in human liver microsomes. Its intrinsic clearance (Clint) is reduced to 3 µL·min⁻¹·mg⁻¹, compared to 26 µL·min⁻¹·mg⁻¹ for the parent phenyl ring and 12 µL·min⁻¹·mg⁻¹ for the bicyclo[1.1.1]pentane replacement . This data indicates that the oxa-bridge does not simply improve solubility but actively mitigates oxidative metabolism.

Metabolic Stability Intrinsic Clearance Cytochrome P450

Geometric Fidelity to Ortho-Substituted Phenyl Rings: Bond Angle Match

Crystallographic analysis confirms that the 2-oxabicyclo[2.1.1]hexane core provides a 109° bond angle between exit vectors, which closely mimics the 120° bond angle of an ortho-substituted phenyl ring [1]. In contrast, bicyclo[1.1.1]pentane (BCP) analogs, which are well-suited for para-substitution, exhibit a linear 0° exit vector, rendering them geometrically incompatible for maintaining ortho-substituted binding interactions .

Bioisostere Geometric Parameters Structure-Activity Relationship

Improved Chemical Stability vs. 2-Oxabicyclo[1.1.1]pentane Scaffolds

The 2-oxabicyclo[2.1.1]hexane system demonstrates superior chemical robustness compared to the smaller and more strained 2-oxabicyclo[1.1.1]pentane scaffold. Specifically, 2-oxabicyclo[2.1.1]hexanes are reported to be less prone to nucleophilic ring-opening reactions [1]. This enhanced stability makes the building block more reliable for downstream synthetic transformations and ensures the integrity of the core structure in complex chemical environments.

Chemical Stability Ring Strain Building Block Utility

High-Impact Application Scenarios for 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol in Research and Development


Medicinal Chemistry: Scaffold Replacement for Optimizing Lead Pharmacokinetics

For a lead compound containing an ortho-substituted phenyl ring with suboptimal aqueous solubility (< 20 µM) and high lipophilicity (clogP > 3.0), replacement with the 2-oxabicyclo[2.1.1]hexan-1-ylmethanol scaffold is a data-backed strategy. As shown in Section 3, this substitution can increase solubility by up to 18-fold and reduce lipophilicity by up to 0.9 log units [1], directly addressing the primary causes of poor bioavailability and high attrition rates in drug discovery.

Agrochemical Development: Enhancing Foliar Uptake and Reducing Environmental Persistence

In the development of new fungicides or herbicides derived from scaffolds like boscalid or fluxapyroxad, incorporating the 2-oxabicyclo[2.1.1]hexane core improves both efficacy and environmental profile. The increased water solubility (135–220 µM) facilitates better foliar uptake and systemic movement, while the reduced lipophilicity (clogP 2.1–2.6) lowers the risk of bioaccumulation in soil and non-target organisms compared to traditional phenyl-containing actives .

Chemical Biology: Creating Metabolically Stable Probe Molecules

When designing a chemical probe for cellular assays, metabolic stability is paramount to ensure the probe's signal is not confounded by rapid degradation. The 2-oxabicyclo[2.1.1]hexane scaffold, with its demonstrated 8.7-fold lower intrinsic clearance in human liver microsomes compared to a phenyl ring (Clint 3 vs. 26 µL·min⁻¹·mg⁻¹) , provides a robust platform for constructing long-lived and reliable probes for target engagement and live-cell imaging studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.